N-(3-chloro-4-ethoxybenzyl)butan-2-amine
Description
Molecular Architecture and IUPAC Nomenclature
This compound belongs to the broader family of substituted benzylamine derivatives, characterized by a benzyl group connected to a secondary amine functionality. The IUPAC nomenclature reflects the systematic naming convention for this compound, where the primary structural components include a butan-2-amine backbone linked through the nitrogen atom to a benzyl group bearing specific substituents at the 3- and 4-positions of the aromatic ring.
The molecular architecture can be analyzed through comparison with structurally related compounds documented in chemical databases. N-(4-chlorobenzyl)butan-2-amine, with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g/mol, provides a reference point for understanding the chlorine substitution pattern. Similarly, N-(4-ethylbenzyl)butan-2-amine (C₁₃H₂₁N, 191.31 g/mol) offers insights into the effects of alkyl substitution on the aromatic ring. The target compound would theoretically combine these structural features with an ethoxy group replacing the ethyl substituent.
The presence of both chlorine and ethoxy substituents creates an interesting electronic environment on the aromatic ring. The chlorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, while the ethoxy group at the 4-position provides electron donation through resonance. This electronic dichotomy influences the compound's chemical reactivity and physical properties. Computational studies on related compounds suggest that such substitution patterns can significantly affect molecular dipole moments and hydrogen bonding capabilities.
The butan-2-amine moiety introduces chirality to the molecule due to the stereocenter at the carbon bearing the amine group. This structural feature necessitates consideration of stereochemical aspects when discussing the compound's properties and potential biological activities. The secondary amine functionality provides a site for hydrogen bonding and potential protonation under physiological conditions.
Crystallographic Analysis and Conformational Dynamics
Although specific crystallographic data for this compound is not available in the current literature, analysis of related compounds provides valuable insights into expected conformational preferences and crystal packing arrangements. The closely related compound 2-(3-chloro-4-ethoxyphenyl)butan-2-amine, with molecular formula C₁₂H₁₈ClNO and molecular weight 227.73 g/mol, shares the key structural elements of chlorine and ethoxy substitution on the aromatic ring.
Crystallographic studies of similar benzylamine derivatives reveal common structural motifs and intermolecular interactions. The compound 3-chloro-4-methoxybenzylamine hydrochloride has been extensively characterized, providing insights into how chlorine and ether substituents influence crystal packing. These studies demonstrate that hydrogen bonding involving the amine group plays a crucial role in determining solid-state structure, with N-H···Cl⁻ interactions being particularly significant in hydrochloride salts.
The conformational flexibility of the benzyl-amine linkage allows for rotation around the C-N bond, creating multiple possible conformations in solution and potentially in the solid state. Energy calculations on related compounds suggest that the preferred conformation often minimizes steric interactions between the aromatic ring and the alkyl chain while maximizing favorable electrostatic interactions. The presence of the ethoxy group introduces additional conformational degrees of freedom through rotation around the C-O bond of the ether linkage.
Three-dimensional conformational analysis of analogous compounds indicates that the benzyl group typically adopts orientations that allow for optimal orbital overlap and minimize steric hindrance. The extended chain conformation of the butan-2-amine moiety is generally favored in the absence of constraining intermolecular forces. Crystal packing forces, including van der Waals interactions and hydrogen bonding, ultimately determine the final adopted conformation in the solid state.
Spectroscopic Profiling (NMR, IR, MS)
While specific spectroscopic data for this compound is not available in the current literature, comprehensive analysis of related compounds allows for reliable prediction of key spectroscopic features. Nuclear magnetic resonance (NMR) spectroscopy would be expected to provide characteristic signatures for each functional group present in the molecule.
In the ¹H NMR spectrum, the aromatic protons would appear in the characteristic downfield region (7.0-8.0 ppm), with the substitution pattern creating a complex multipicity due to the electron-withdrawing chlorine and electron-donating ethoxy substituents. The ethoxy group would contribute distinct signals: a triplet for the methyl group (1.2-1.4 ppm) and a quartet for the methylene group (3.8-4.2 ppm). The benzyl methylene protons would appear as a characteristic singlet around 3.6-3.8 ppm, while the butan-2-amine chain would produce multiple signals in the aliphatic region (1.0-3.0 ppm).
¹³C NMR spectroscopy would reveal the aromatic carbon framework, with the chlorine-bearing carbon appearing significantly downfield due to the electron-withdrawing effect. The ethoxy carbon signals would be readily identifiable, with the methylene carbon appearing around 64 ppm and the methyl carbon around 14 ppm. The substituted aromatic carbons would show characteristic chemical shifts influenced by the electronic effects of both substituents.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands including N-H stretching (3200-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching from the ethoxy group (1000-1300 cm⁻¹). The presence of chlorine would influence the fingerprint region through C-Cl stretching vibrations.
Mass spectrometric analysis would provide molecular ion peaks and characteristic fragmentation patterns. The molecular ion would be expected to show the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). Common fragmentation pathways would include loss of the ethoxy group, benzylic cleavage, and α-cleavage adjacent to the nitrogen atom.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H20ClNO/c1-4-10(3)15-9-11-6-7-13(16-5-2)12(14)8-11/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI Key |
ZAOSTMBMNPBUBO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Aldehyde Preparation : 4-Ethoxy-3-chlorobenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-chlorophenol with ethyl bromide, followed by formylation using Rieche formylation.
-
Schiff Base Formation : The aldehyde reacts with butan-2-amine in ethanol under reflux to form an imine intermediate.
-
Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the target amine.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aldehyde synthesis | AlCl₃, ethyl bromide, DMF/POCl₃ | 78% | |
| Reductive amination | NaBH₄, EtOH, 0°C → RT | 65% |
Method 2: Nucleophilic Substitution of 3-Chloro-4-Ethoxybenzyl Halide
Reaction Steps
-
Benzyl Halide Synthesis : 3-Chloro-4-ethoxybenzyl alcohol (from catalytic hydrogenation of the aldehyde) is treated with HBr or SOCl₂ to form the benzyl bromide/chloride.
-
Amine Coupling : The benzyl halide undergoes nucleophilic substitution with butan-2-amine in the presence of K₂CO₃ or Et₃N in acetonitrile.
Key Data:
| Intermediate | Halogenating Agent | Solvent | Amine Equivalents | Yield |
|---|---|---|---|---|
| Benzyl bromide | PBr₃, DCM | THF | 1.5 | 72% |
| Benzyl chloride | SOCl₂, toluene | MeCN | 2.0 | 68% |
Method 3: Buchwald-Hartwig Amination of Aryl Halides
Catalytic Coupling Strategy
Optimization Parameters:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XantPhos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: 1,4-Dioxane, 100°C, 12h
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Reductive amination | High atom economy; mild conditions | Requires stable aldehyde precursor |
| Nucleophilic substitution | Scalable; straightforward purification | Harsh halogenation conditions |
| Buchwald-Hartwig | Tolerance for steric hindrance | Costly catalysts; oxygen-sensitive |
Purity and Byproduct Management
-
Reductive amination : Byproducts include unreacted imine and over-reduced alcohols. Purification via column chromatography (SiO₂, EtOAc/hexane).
-
Nucleophilic substitution : Elimination products (e.g., styrenes) may form. Mitigated by using excess amine and low temperatures.
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–N bond formation under visible light irradiation using Ru(bpy)₃²⁺. Preliminary studies show 50–60% yields for analogous benzylamines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
